molecular formula C20H46OSi2 B104206 1,3-di-n-octyltetramethyldisiloxane CAS No. 18642-94-9

1,3-di-n-octyltetramethyldisiloxane

Cat. No.: B104206
CAS No.: 18642-94-9
M. Wt: 358.7 g/mol
InChI Key: VZSZUXBTVQNMOY-UHFFFAOYSA-N
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Description

1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound with the molecular formula C20H46OSi2 and a molecular weight of 358.75 g/mol . This compound is characterized by its two silicon atoms, each bonded to two methyl groups and one octyl group, connected by an oxygen atom. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-di-n-octyltetramethyldisiloxane can be synthesized through the hydrosilylation reaction of octene with tetramethyldisiloxane. This reaction typically requires a platinum catalyst and is conducted under controlled temperature and pressure conditions . The reaction proceeds as follows:

[ \text{(CH}_3)_2\text{SiH} + \text{CH}_2=\text{CH}(\text{CH}_2)_6\text{CH}_3 \rightarrow \text{(CH}_3)_2\text{SiCH}_2\text{CH}(\text{CH}_2)_6\text{CH}_3 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-di-n-octyltetramethyldisiloxane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.

    Reduction: Reaction with reducing agents to form silanes.

Common Reagents and Conditions

    Hydrosilylation: Platinum or rhodium catalysts, moderate temperatures (50-100°C).

    Oxidation: Hydrogen peroxide or other peroxides, mild conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents, low temperatures.

Major Products Formed

    Hydrosilylation: Siloxane derivatives.

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

Scientific Research Applications

1,3-di-n-octyltetramethyldisiloxane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-di-n-octyltetramethyldisiloxane involves its ability to participate in hydrosilylation reactions. The silicon-hydrogen bonds in the compound react with unsaturated organic compounds, facilitated by a catalyst, to form stable siloxane bonds. This reaction is crucial in the synthesis of various organosilicon compounds and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-di-n-octyltetramethyldisiloxane is unique due to its long octyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications requiring non-polar environments and high stability .

Properties

IUPAC Name

[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSZUXBTVQNMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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